molecular formula C15H16ClN3O3 B1678676 2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde CAS No. 114773-20-5

2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde

Cat. No. B1678676
Key on ui cas rn: 114773-20-5
M. Wt: 321.76 g/mol
InChI Key: MXOCRZVWJNLURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCc1nc(Cl)c(CO)n1Cc1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:23][CH2:24][Cl:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[c:10]([CH2:17][CH2:18][CH2:19][CH3:20])[n:11][c:12]([Cl:16])[c:13]2[CH2:14][OH:15])[cH:21][cH:22]1.[O:26]=[Mn:27]=[O:28]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[c:10]([CH2:17][CH2:18][CH2:19][CH3:20])[n:11][c:12]([Cl:16])[c:13]2[CH:14]=[O:15])[cH:21][cH:22]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CCCCc1nc(Cl)c(CO)n1Cc1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCc1nc(Cl)c(CO)n1Cc1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[Mn]=O

Outcomes

Product
Name
Type
product
Smiles
CCCCc1nc(Cl)c(C=O)n1Cc1ccc([N+](=O)[O-])cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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